5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate
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Overview
Description
5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate is a diazonium salt that is used in various chemical reactions and applications. This compound is characterized by the presence of a diazonium group attached to a benzene ring, which is further substituted with chloro and chlorophenoxy groups. The oxalate part of the compound acts as a counterion to balance the charge of the diazonium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate typically involves the diazotization of 5-chloro-2-(4-chlorophenoxy)aniline. The process begins with the nitration of 5-chloro-2-(4-chlorophenoxy)benzene to form the corresponding nitro compound. This is followed by reduction to the amine, which is then diazotized using sodium nitrite and hydrochloric acid in the presence of oxalic acid to form the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reagent concentrations. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.
Coupling Reactions: These reactions often use phenols or aromatic amines in alkaline conditions to facilitate the formation of azo compounds.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and nitriles.
Coupling Reactions: Azo dyes with various colors depending on the coupling component.
Reduction Reactions: The corresponding amine, 5-chloro-2-(4-chlorophenoxy)aniline.
Scientific Research Applications
5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the labeling of biomolecules through diazonium coupling reactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of azo dyes and pigments for textiles and printing.
Mechanism of Action
The mechanism of action of 5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate involves the formation of reactive intermediates that can interact with nucleophiles. The diazonium group is highly electrophilic and can undergo substitution or coupling reactions with various nucleophiles. In biological systems, the compound can form covalent bonds with amino acids in proteins, leading to modifications that can be used for labeling or inhibition studies .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate is unique due to its specific substitution pattern and the presence of the oxalate counterion. This combination imparts distinct reactivity and solubility properties compared to other diazonium salts. The presence of both chloro and chlorophenoxy groups can influence the electronic properties of the benzene ring, affecting the compound’s reactivity in substitution and coupling reactions.
Properties
CAS No. |
85223-01-4 |
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Molecular Formula |
C26H14Cl4N4O6 |
Molecular Weight |
620.2 g/mol |
IUPAC Name |
5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate |
InChI |
InChI=1S/2C12H7Cl2N2O.C2H2O4/c2*13-8-1-4-10(5-2-8)17-12-6-3-9(14)7-11(12)16-15;3-1(4)2(5)6/h2*1-7H;(H,3,4)(H,5,6)/q2*+1;/p-2 |
InChI Key |
TURZCABAJXINMG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+]#N)Cl.C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+]#N)Cl.C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
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